3-(4-methoxyphenyl)isoxazol-5(4H)-one
Overview
Description
3-(4-methoxyphenyl)isoxazol-5(4H)-one is a compound that contains the isoxazole ring . Isoxazole derivatives have been reported to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
Molecular Structure Analysis
The molecular structure of 3-(4-methoxyphenyl)isoxazol-5(4H)-one is characterized by the presence of an isoxazole ring . The isoxazole and methoxybenzylidene rings are almost coplanar, with a dihedral angle between them . The phenyl substituent is significantly twisted out of the plane of the oxazole ring .Chemical Reactions Analysis
Isoxazole derivatives, including 3-(4-methoxyphenyl)isoxazol-5(4H)-one, have been found to exhibit significant inhibitory activity toward lipooxygenase (LOX) and COX-2 . They could also serve as leukotriene synthesis inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-methoxyphenyl)isoxazol-5(4H)-one include a molecular weight of 190.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 and a topological polar surface area of 61.3 Ų .Scientific Research Applications
Crystallographic and Theoretical Studies
Compounds like 3-(4-methoxyphenyl)isoxazol-5(4H)-one have been studied for their crystal structures and theoretical aspects. For instance, similar compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, were characterized using IR spectroscopy and single-crystal X-ray diffraction. These studies help in understanding the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of such compounds, contributing significantly to the field of material science and molecular chemistry (Brancatelli et al., 2011).
Photochemical Synthesis and Larvicidal Activity
Research has been conducted on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a class of compounds related to 3-(4-methoxyphenyl)isoxazol-5(4H)-one. These studies explore their synthesis under light-induced conditions and their potential larvicidal activity, highlighting their relevance in pharmaceutical and agrochemical applications (Sampaio et al., 2023).
Catalytic Synthesis and Biological Properties
Isoxazole-5(4H)-ones, including derivatives of 3-(4-methoxyphenyl)isoxazol-5(4H)-one, have been synthesized using eco-friendly methods, such as catalytic reactions. These compounds exhibit significant biological properties, including antibacterial, anti-inflammatory, antifungal, and insecticidal activities, making them valuable in pharmaceutical research (Mosallanezhad & Kiyani, 2018).
Molecular Docking and Hirshfeld Surface Analysis
The compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which is structurally related to 3-(4-methoxyphenyl)isoxazol-5(4H)-one, has been characterized by spectral studies and molecular docking. Such studies are pivotal in understanding the interactions and potential applications of these compounds in antibacterial, antifungal, and anticancer domains (Sreenatha et al., 2017).
Multicomponent Transformation and Biomedical Applications
Studies on the electrochemically induced transformation of related compounds, such as 3-(4-bromophenyl)isoxazol-5(4H)-one, have shown their potential in biomedical applications, particularly in the regulation of inflammatory diseases. This research contributes to the development of new drugs and treatment methods (Ryzhkova et al., 2020).
Eco-Friendly Synthesis and Catalysis
The use of natural acidic mediums, such as Averrhoa bilimbi extract, has been explored for the synthesis of isoxazol-5(4H)-ones. This green chemistry approach highlights the environmental friendliness and cost-effectiveness of synthesizing such compounds, contributing to sustainable chemistry practices (Patil et al., 2021).
properties
IUPAC Name |
3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSYAAYOGYCLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332603 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)isoxazol-5(4H)-one | |
CAS RN |
31709-47-4 | |
Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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